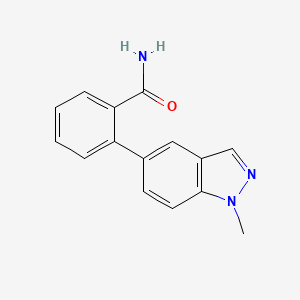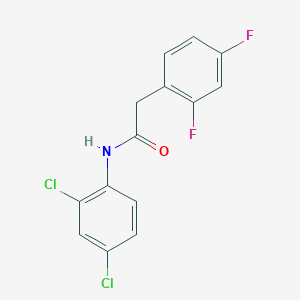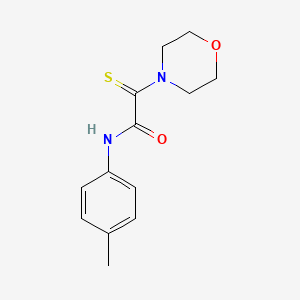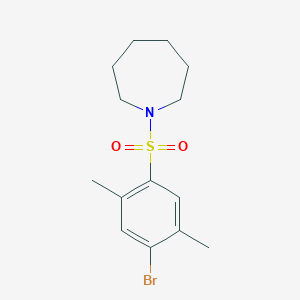
2-(1-methyl-1H-indazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indazol-5-yl)benzamide is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.105862047 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gelation Properties
Yadav and Ballabh (2020) researched N-(thiazol-2-yl) benzamide derivatives, which are structurally similar to 2-(1-methyl-1H-indazol-5-yl)benzamide. Their study focused on the gelation behavior of these compounds, particularly the role of methyl functionality and non-covalent interactions in gelation behavior, highlighting their potential in crystal engineering applications (Yadav & Ballabh, 2020).
Antiviral Activities
Hebishy, Salama, and Elgemeie (2020) explored benzamide-based 5-aminopyrazoles, structurally related to this compound, for their anti-influenza A virus activities. This study's novel synthesis route produced compounds with significant antiviral activities against bird flu influenza (H5N1), suggesting potential pharmaceutical applications (Hebishy et al., 2020).
Synthesis of Benzodiazepine Derivatives
Shaabani et al. (2009) developed a novel synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, structurally related to this compound. These compounds, resembling benzodiazepines, exhibit a range of biological activities, highlighting the importance of innovative synthesis methods in drug development (Shaabani et al., 2009).
Photophysical Properties
Padalkar et al. (2011) synthesized novel fluorescent derivatives, including compounds like this compound, and studied their photophysical properties. These compounds show potential for applications in fluorescence imaging and sensing (Padalkar et al., 2011).
Antimicrobial Activity
Another study by Padalkar et al. (2016) involved synthesizing derivatives structurally similar to this compound to evaluate their antimicrobial properties. This research contributes to the development of new antimicrobial agents against various strains of bacteria and fungi (Padalkar et al., 2016).
Cancer Research
Kun et al. (1983) investigated benzamide, a compound related to this compound, for its potential in preventing carcinogen-induced transformation in human fibroblasts. This research highlights the significance of such compounds in cancer prevention and treatment (Kun et al., 1983).
Eigenschaften
IUPAC Name |
2-(1-methylindazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-14-7-6-10(8-11(14)9-17-18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKFDOMUUDXJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)N)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)
![[3-(4-Phenylbutanoylamino)phenyl] acetate](/img/structure/B5600777.png)
![2-chloro-4-{2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}phenol](/img/structure/B5600795.png)

![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)


![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B5600874.png)
![5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)
